MAO-B Versus MAO-A Isoform Selectivity: Quantitative IC50 Comparison for (5-Methylquinolin-8-yl)methanol
(5-Methylquinolin-8-yl)methanol exhibits measurable inhibitory activity against monoamine oxidase B (MAO-B) with an IC50 of 1.13 × 10³ nM (1.13 μM), while demonstrating negligible activity against the MAO-A isoform (IC50 > 1.00 × 10⁵ nM) [1]. This represents an approximately 88-fold selectivity window favoring MAO-B over MAO-A under identical assay conditions.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | MAO-B IC50 = 1.13 × 10³ nM; MAO-A IC50 > 1.00 × 10⁵ nM |
| Comparator Or Baseline | MAO-A isoform (internal comparator, same compound, same assay platform) |
| Quantified Difference | ≥88-fold selectivity for MAO-B over MAO-A |
| Conditions | Fluorescence assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 min incubation; human MAO-A and MAO-B enzymes |
Why This Matters
This quantitative selectivity profile enables researchers to discriminate between MAO-B-specific applications (e.g., Parkinson's disease adjunct models) and non-selective MAO inhibition studies, reducing confounding off-isoform effects.
- [1] BindingDB. BDBM50401981 / CHEMBL1575961: MAO-A and MAO-B inhibition data for (5-Methylquinolin-8-yl)methanol. Assay: fluorescence-based kynuramine conversion. View Source
